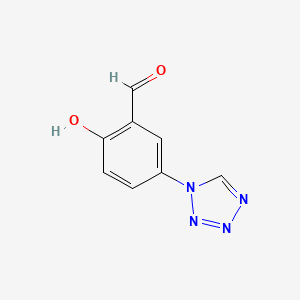

2-hydroxy-5-(tetrazol-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

2-hydroxy-5-(tetrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C8H6N4O2/c13-4-6-3-7(1-2-8(6)14)12-5-9-10-11-12/h1-5,14H |

InChI Key |

RDLGAKSDKYJGDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 5 Tetrazol 1 Yl Benzaldehyde and Its Structural Analogues

Retrosynthetic Approaches for the Targeted Compound

A logical retrosynthetic analysis of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde suggests a few primary disconnection points. The most apparent disconnection is at the C-N bond between the benzaldehyde (B42025) ring and the tetrazole moiety. This leads to a key intermediate, a substituted phenyl azide (B81097) or a related precursor, and a suitable tetrazole-forming reagent.

Another key disconnection involves the formation of the tetrazole ring itself. The tetrazole ring is commonly formed via a [3+2] cycloaddition reaction. This suggests that the synthesis could proceed from a 5-substituted aminobenzaldehyde derivative, which is then converted to the corresponding azide and subsequently cyclized. Alternatively, a cyano-substituted hydroxybenzaldehyde could undergo cycloaddition with an azide source.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis highlights the importance of strategically introducing the nitrogen-rich tetrazole ring onto the pre-functionalized benzaldehyde core.

Strategies for Tetrazole Ring Construction

The formation of the tetrazole ring is a cornerstone of the synthesis of this compound. Several reliable methods have been developed for this purpose.

[3+2] Cycloaddition of Nitriles with Azides and Related Protocols

The [3+2] cycloaddition reaction between a nitrile and an azide is a widely employed and versatile method for the synthesis of 5-substituted-1H-tetrazoles. This reaction, often referred to as the Huisgen cycloaddition, can be applied to the synthesis of the target compound by using a 5-cyano-2-hydroxybenzaldehyde precursor.

The reaction typically involves heating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or a proton source to activate the nitrile group.

| Reactants | Reagents | Conditions | Product |

| 5-Cyano-2-hydroxybenzaldehyde | Sodium Azide, Lewis Acid (e.g., ZnCl₂) or NH₄Cl | High Temperature | 2-hydroxy-5-(1H-tetrazol-5-yl)benzaldehyde |

It is important to note that this approach initially yields the 5-substituted tetrazole, which would then require N-arylation to obtain the desired 1-substituted isomer.

Catalytic Approaches for Tetrazole Formation

To overcome the often harsh conditions and potential hazards associated with traditional tetrazole synthesis, various catalytic methods have been developed. These methods often offer milder reaction conditions, higher yields, and improved safety profiles.

Several metal-based catalysts, including zinc, copper, and palladium complexes, have been shown to effectively catalyze the [3+2] cycloaddition of nitriles and azides. For instance, the use of zinc salts in water is a notable green chemistry approach to this transformation. nih.gov Nanoparticle catalysts, such as those based on silver or copper, have also demonstrated high efficiency and reusability in tetrazole synthesis. acs.orgrsc.org

| Catalyst Type | Example | Advantages |

| Homogeneous | Zinc salts (e.g., ZnBr₂) | Milder conditions, often aqueous media |

| Heterogeneous | Nanoparticle-supported catalysts (e.g., Ag/SBN) | Reusability, ease of separation |

These catalytic systems can significantly enhance the efficiency of the tetrazole ring-forming step in the synthesis of this compound.

Introduction and Functionalization of the Hydroxybenzaldehyde Core

The 2-hydroxybenzaldehyde core provides the foundational structure onto which the tetrazole moiety is introduced. The synthesis of this core often starts from readily available phenols or salicylaldehyde (B1680747) derivatives. The introduction of a functional group at the 5-position, which is necessary for the subsequent attachment or formation of the tetrazole ring, can be achieved through various electrophilic aromatic substitution reactions.

For instance, nitration of salicylaldehyde followed by reduction would yield 5-amino-2-hydroxybenzaldehyde. This amino group can then be converted to a diazonium salt, which can be subsequently transformed into an azide or a cyano group, key precursors for tetrazole formation.

Regioselective Synthesis of 1-Substituted Tetrazoles versus 2-Substituted Tetrazoles

A critical aspect of the synthesis of this compound is controlling the regioselectivity of the N-substitution on the tetrazole ring. The reaction of a 5-substituted tetrazole with an arylating agent can potentially yield both the 1- and 2-substituted isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the tetrazole ring, the arylating agent, and the reaction conditions.

Generally, the formation of the 1-substituted isomer is favored under kinetic control, while the 2-substituted isomer is often the thermodynamically more stable product. The steric and electronic properties of the substituents on both the tetrazole and the aryl group play a significant role in directing the regioselectivity. For instance, bulky substituents on the arylating agent tend to favor the formation of the less sterically hindered 2-substituted isomer.

Computational studies have shown that the transition state leading to the 1-substituted tetrazole is generally lower in energy, which is consistent with its preferential formation under kinetically controlled conditions. rsc.org

Advanced Synthetic Protocols

Recent advancements in synthetic methodology offer more efficient and sustainable routes to tetrazole derivatives, including the target compound.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for the safe and efficient production of tetrazoles. core.ac.ukmit.eduacs.org The use of microreactors allows for precise control over reaction parameters such as temperature and pressure, minimizing the risks associated with hazardous reagents like azides. This technology enables scalable and automated synthesis, which is particularly advantageous for the preparation of larger quantities of the target compound.

Photocatalysis: Visible-light photocatalysis represents a green and innovative approach to tetrazole synthesis. rsc.org This method can facilitate the generation of reactive intermediates under mild conditions, often avoiding the need for high temperatures or harsh reagents. Photocatalytic methods can be employed for the construction of the tetrazole ring or for the C-H functionalization of pre-existing tetrazoles to introduce the hydroxybenzaldehyde moiety.

One-Pot Syntheses: The development of one-pot, multi-component reactions provides a highly efficient and atom-economical route to functionalized tetrazoles. nih.govbohrium.comnih.gov These strategies involve the simultaneous reaction of three or more starting materials in a single reaction vessel, thereby reducing the number of synthetic steps, purification procedures, and waste generation. A one-pot approach could potentially be designed for the synthesis of this compound from simple precursors.

These advanced protocols offer significant advantages over traditional methods in terms of safety, efficiency, and sustainability, and are likely to play an increasingly important role in the synthesis of complex tetrazole derivatives.

One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, represent an efficient and sustainable approach for constructing complex molecules. In the context of tetrazole derivatives, this methodology has been successfully applied to create structural analogues.

A notable example is the one-pot, three-component synthesis of N²-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives. beilstein-journals.orgresearchgate.net This reaction involves the condensation of 5-amino-1,2,3,4-tetrazole, various aromatic or heteroaromatic aldehydes, and cyanamide (B42294). researchgate.net The process is typically facilitated by a solvent such as pyridine (B92270) or acetic acid. researchgate.net This approach streamlines the synthesis by avoiding the isolation of intermediate products, thus saving time and resources. researchgate.net

Another significant one-pot procedure is the synthesis of (E)-2-(1H-tetrazole-5-yl)-3-aryl/heteroarylacrylenenitrile derivatives. nih.gov This cascade reaction begins with a Knoevenagel condensation between an aromatic aldehyde and malononitrile, followed by a [3+2] cycloaddition with sodium azide to form the tetrazole ring. nih.gov The use of a recyclable catalyst, such as ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica, highlights the green chemistry aspect of this method. nih.gov

Table 1: Examples of One-Pot Syntheses of Tetrazole Analogues

| Starting Materials | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| 5-Aminotetrazole, Aromatic Aldehydes, Cyanamide | N²-(Tetrazol-5-yl)-...-triazine-2,4-diamines | Pyridine, Microwave | beilstein-journals.org, researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced reaction rates compared to conventional heating methods. beilstein-journals.orgbeilstein-journals.org This technology has been effectively utilized in the synthesis of tetrazole-containing compounds.

The one-pot synthesis of N²-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines is significantly accelerated under controlled microwave heating. beilstein-journals.orgresearchgate.netnih.gov For instance, reacting 5-aminotetrazole, an aromatic aldehyde, and cyanamide in pyridine under microwave irradiation at 120 °C can yield the desired product in as little as 12 minutes. beilstein-journals.org This efficiency is a hallmark of microwave-assisted organic synthesis (MAOS). beilstein-journals.org

Similarly, microwave irradiation has been employed to expedite the synthesis of other heterocyclic systems, demonstrating its broad applicability. oiccpress.comnih.gov The ability of microwaves to rapidly heat the reaction mixture leads to uniform heating and can promote reactions that are sluggish under conventional conditions. beilstein-journals.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Analogue Synthesis

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis of N²-(tetrazol-5-yl)-...-triazine-2,4-diamines | Microwave | 120 | 12 min | High | beilstein-journals.org |

| Synthesis of 4-arylazo-5-hydroxy-benzamide derivatives | Microwave | 40 | 3 min | 52-68 | nih.gov |

Conventional Heating Methods

Traditional synthesis involving conventional heating, such as refluxing, remains a fundamental technique in the preparation of tetrazole derivatives. These methods are often used as a baseline for comparison with newer technologies like microwave synthesis.

The synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives can be effectively carried out under reflux conditions in ethanol (B145695). nih.gov This method, while typically requiring longer reaction times than microwave-assisted techniques, is still highly effective and yields the desired products in high to quantitative amounts. nih.gov The choice between conventional heating and microwave irradiation often depends on factors such as available equipment, scalability, and the specific energy requirements of the reaction.

In many studies, conventional heating is performed to optimize reaction conditions before translating them to a microwave-assisted protocol or to provide a direct comparison of the efficiency of the two heating methods. nih.gov For example, the DBU-catalyzed tandem annulation of arylhydrazonopropanals with acetoacetanilide (B1666496) was studied under both conventional heating (2 hours) and microwave irradiation (3 minutes), with the latter showing a significant reduction in reaction time. nih.gov

Synthesis of Precursors and Intermediates Relevant to this compound

The synthesis of the target compound relies on the availability of key precursors and intermediates. The structure suggests a retrosynthetic approach involving a substituted salicylaldehyde and a tetrazole-forming reagent.

The formation of the tetrazole ring is a cornerstone of this chemistry. The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide or hydrazoic acid. researchgate.netnih.gov This reaction is versatile and widely used for its reliability in forming the stable tetrazole heterocycle. nih.gov Isocyanides can also react with hydrazoic acid or trimethylsilyl (B98337) azide to form 1-substituted tetrazoles. nih.gov

Precursors for the salicylaldehyde portion can be synthesized through various aromatic chemistry routes. For example, substituted hydroxybenzaldehydes can be prepared through coupling reactions. The synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde involves the coupling of a diazonium salt (derived from p-anisidine) with o-vanillin (2-hydroxy-3-methoxybenzaldehyde). mdpi.comresearchgate.net Other key intermediates can be derived from readily available starting materials like 3-methylphthalic anhydride, which can be brominated to create a reactive intermediate for subsequent reactions with hydrazine (B178648) to form complex heterocyclic systems. cdnsciencepub.com A common precursor for many tetrazole syntheses is 5-aminotetrazole, which can be prepared from accessible starting materials and serves as a building block for more complex structures. rsc.org

Table 3: Key Precursors and Intermediates

| Precursor/Intermediate | Synthetic Relevance | Common Starting Materials | Reference |

|---|---|---|---|

| 5-Substituted-1H-tetrazoles | Forms the core tetrazole ring | Nitriles, Sodium Azide | researchgate.net, nih.gov |

| 1-Substituted-1H-tetrazoles | Forms the core N-substituted tetrazole ring | Isocyanides, Hydrazoic Acid/TMS-azide | nih.gov |

| Substituted Salicylaldehydes | Forms the substituted benzene (B151609) portion | o-Vanillin, p-Anisidine | mdpi.com, researchgate.net |

| 5-Aminotetrazole | Versatile building block for tetrazole derivatives | Cyanogen azide | rsc.org |

Chemical Transformations and Derivatization of 2 Hydroxy 5 Tetrazol 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde moiety is a cornerstone of the compound's reactivity, serving as an electrophilic center for numerous carbon-carbon and carbon-nitrogen bond-forming reactions.

The aldehyde group readily participates in base-catalyzed condensation reactions with ketones containing α-hydrogens, most notably the Claisen-Schmidt condensation, to yield α,β-unsaturated ketones known as chalcones. ijarsct.co.in This reaction typically involves treating 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde with a substituted acetophenone in the presence of an aqueous or alcoholic alkali base, such as sodium hydroxide or potassium hydroxide. ijarsct.co.innih.gov The base facilitates the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct produces the stable, conjugated chalcone structure. ijarsct.co.in

The reaction conditions can be optimized, for instance, by carrying out the reaction at room temperature or with gentle heating (around 50°C) to drive the reaction to completion while minimizing side reactions. ijarsct.co.in These synthesized chalcones, incorporating the 2-hydroxy-5-(tetrazol-1-yl)phenyl moiety, are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds. ijarsct.co.in

Table 1: Examples of Chalcone Formation via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 (Acetophenone Derivative) | Catalyst | Resulting Chalcone Product |

| This compound | Acetophenone | NaOH/EtOH | (E)-1-(phenyl)-3-(2-hydroxy-5-(tetrazol-1-yl)phenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | KOH/EtOH | (E)-1-(4-methoxyphenyl)-3-(2-hydroxy-5-(tetrazol-1-yl)phenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | NaOH/EtOH | (E)-1-(4-chlorophenyl)-3-(2-hydroxy-5-(tetrazol-1-yl)phenyl)prop-2-en-1-one |

| This compound | 4'-Nitroacetophenone | KOH/EtOH | (E)-1-(4-nitrophenyl)-3-(2-hydroxy-5-(tetrazol-1-yl)phenyl)prop-2-en-1-one |

Schiff bases, or imines, are formed through the condensation of the aldehyde group with primary amines. amazonaws.comnih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. amazonaws.com The formation of these compounds can be catalyzed by heat, acids, or bases. amazonaws.com

The reaction of this compound with a diverse range of primary amines (both aliphatic and aromatic) yields a corresponding series of Schiff bases. These derivatives are of significant interest due to the intramolecular hydrogen bonding that can occur between the phenolic hydroxyl group and the imine nitrogen, which can influence their structural and electronic properties. nih.gov The synthesis often involves refluxing equimolar amounts of the aldehyde and the desired amine in a suitable solvent like ethanol (B145695). ajol.info

Table 2: Synthesis of Schiff Bases from this compound

| Reactant 1 | Reactant 2 (Primary Amine) | Solvent | Resulting Schiff Base Product |

| This compound | Aniline | Ethanol | 2-((phenylimino)methyl)-4-(tetrazol-1-yl)phenol |

| This compound | 4-Aminoantipyrine | Ethanol | 4-(1H-tetrazol-1-yl)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenol |

| This compound | 5-Aminotetrazole | Ethanol | 2-(((1H-tetrazol-5-yl)imino)methyl)-4-(1H-tetrazol-1-yl)phenol |

| This compound | p-Toluidine | Ethanol | 2-(((4-methylphenyl)imino)methyl)-4-(tetrazol-1-yl)phenol |

Derivatization at the Hydroxyl Position (e.g., O-alkylation)

The phenolic hydroxyl group is another key site for derivatization, primarily through O-alkylation to form ethers. This transformation typically proceeds via a Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, such as an alkyl halide or sulfate, in an SN2 reaction.

The regioselectivity of alkylation (O-alkylation vs. N-alkylation on the tetrazole ring) can be a critical consideration. However, for ambident nucleophiles like 2-pyridones, reaction conditions can be tailored to favor O-alkylation. nih.gov For instance, the choice of solvent and counter-ion can influence the reaction's outcome. Using specific catalysts or conditions can achieve high regioselectivity for O-alkylation, providing a streamlined pathway to synthesize important ether derivatives. nih.govrsc.org

Table 3: O-Alkylation of the Phenolic Hydroxyl Group

| Reactant | Alkylating Agent | Base | Resulting O-Alkylated Product |

| This compound | Methyl iodide | K₂CO₃ | 2-methoxy-5-(tetrazol-1-yl)benzaldehyde |

| This compound | Ethyl bromide | NaH | 2-ethoxy-5-(tetrazol-1-yl)benzaldehyde |

| This compound | Benzyl chloride | K₂CO₃ | 2-(benzyloxy)-5-(tetrazol-1-yl)benzaldehyde |

| This compound | Propargyl bromide | NaH | 2-(prop-2-yn-1-yloxy)-5-(tetrazol-1-yl)benzaldehyde |

Modifications and Functionalizations of the Tetrazole Ring (e.g., N-Alkylation)

The tetrazole ring contains multiple nitrogen atoms that can serve as nucleophilic sites for alkylation. The N-alkylation of 5-substituted tetrazoles can result in the formation of two distinct regioisomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. mdpi.com The reaction of the tetrazole anion with an alkylating agent like benzyl bromide in the presence of a base such as potassium carbonate can lead to a mixture of these isomers. mdpi.com

The relative ratio of the N1 and N2 alkylated products is influenced by several factors, including the steric and electronic nature of the substituent at the C5 position, the alkylating agent used, and the reaction conditions (solvent, temperature, and base). Theoretical studies can help predict the nucleophilicity of the different nitrogen atoms and the stability of the resulting products, providing insight into the observed regioselectivity. mdpi.com

Table 4: N-Alkylation of the Tetrazole Ring

| Reactant | Alkylating Agent | Base | Potential N-Alkylated Products |

| This compound | Benzyl bromide | K₂CO₃ | Product 1 (N1): 2-hydroxy-5-(1-benzyl-1H-tetrazol-5-yl)benzaldehyde Product 2 (N2): 2-hydroxy-5-(2-benzyl-2H-tetrazol-5-yl)benzaldehyde |

Synthesis of Hybrid Molecules Incorporating the this compound Framework

The title compound is an excellent starting material for the synthesis of hybrid molecules, where its core structure is combined with other pharmacophores to create new chemical entities with potentially enhanced or novel biological activities. The reactive aldehyde and hydroxyl groups provide convenient handles for covalently linking the scaffold to other molecular fragments.

For example, the aldehyde can be oxidized to a carboxylic acid, which can then be coupled with various amines to form amides. This approach has been used to synthesize series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides. nih.gov Similarly, the aldehyde can be used in multicomponent reactions or condensation reactions with other complex molecules to build elaborate hybrid structures, such as combining the benzaldehyde (B42025) framework with a benzimidazole moiety. nih.gov

Table 5: Examples of Hybrid Molecule Synthesis

| Core Scaffold | Reaction Type | Coupled Moiety | Resulting Hybrid Molecule Class |

| 2-hydroxy-5-(tetrazol-1-yl)benzoic acid (from oxidation of aldehyde) | Amide Coupling | 5-Aminotetrazole | N,N'-linked bis-tetrazole amides |

| This compound | Condensation | Substituted o-phenylenediamines | Benzimidazole-tetrazole hybrids |

| This compound | Reductive Amination | Piperazine derivative | Piperazine-functionalized tetrazole derivatives |

| This compound | Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Cinnamate-type derivatives |

Investigation of Tautomeric Forms and Isomerization Pathways of the Tetrazole Moiety

The tetrazole ring is subject to prototropic tautomerism, a phenomenon that significantly influences its chemical and physical properties. mdpi.com For 5-substituted tetrazoles, two primary tautomeric forms are in equilibrium: the 1H- and 2H-tautomers. nih.govresearchgate.net A third isomer, the 5H-tautomer, is calculated to be of much higher energy and is not typically observed experimentally. researchgate.net

In solution, the 1H tautomer is generally the more stable and predominant form, whereas in the gas phase, the 2H-tautomer is often favored. mdpi.comnih.gov This equilibrium is important as the two tautomers possess different physicochemical properties, including acidity and hydrogen bonding capabilities, which can affect their reactivity and biological interactions. researchgate.net Furthermore, derivatives of this compound, such as its Schiff bases, can exhibit additional isomerization pathways, specifically the tautomerism between the enol-imine (O–H···N) and keto-amine (O···H–N) forms, particularly in polar solvents. nih.gov

Spectroscopic and Advanced Characterization Techniques for 2 Hydroxy 5 Tetrazol 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde, ¹H and ¹³C NMR provide direct evidence for the arrangement of atoms and the connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum, distinct signals are expected for each chemically non-equivalent proton in the molecule. The spectrum would feature signals for the aldehyde proton, the phenolic hydroxyl proton, three aromatic protons, and the tetrazole ring proton.

The aldehyde proton (-CHO) is expected to appear as a singlet in the most downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. oregonstate.edupdx.edu The phenolic hydroxyl (-OH) proton signal is also anticipated to be downfield, with a chemical shift that can vary (δ 5.0 - 12.0 ppm) and is often broad due to hydrogen bonding and chemical exchange. openstax.org

The three protons on the benzene (B151609) ring will appear in the aromatic region (δ 7.0 - 8.5 ppm). Their specific shifts and coupling patterns are influenced by the hydroxyl, aldehyde, and tetrazole substituents. The proton on the tetrazole ring is highly deshielded and is expected to resonate as a singlet at a very low field, potentially above δ 9.0 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.0 | Singlet |

| -OH | 5.0 - 12.0 | Broad Singlet |

| Ar-H | 7.0 - 8.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 190 - 195 ppm. nih.govresearchgate.net The carbon atom of the tetrazole ring is also significantly downfield, typically appearing between δ 140 and 155 ppm. The aromatic carbon attached to the phenolic hydroxyl group is expected around δ 155 - 160 ppm, while the carbon bonded to the tetrazole ring will also be downfield. The remaining aromatic carbons will resonate in the δ 115 - 140 ppm range. nih.govacs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 195 |

| C-OH (Aromatic) | 155 - 160 |

| C-Tetrazole (Aromatic) | 135 - 145 |

| Other Ar-C | 115 - 135 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for making unambiguous assignments of the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the aromatic ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the signals of the aromatic protons to their corresponding aromatic carbons and the tetrazole proton to the tetrazole carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for establishing connectivity across quaternary carbons or heteroatoms. For instance, HMBC would show a correlation from the aromatic proton ortho to the tetrazole group to the carbon atom within the tetrazole ring, confirming the link between the two ring systems. Correlations from the aldehyde proton to the adjacent aromatic carbon would also be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the characteristic functional groups in this compound.

A prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is indicative of hydrogen bonding. openstax.orgbibliotekanauki.plresearchgate.net The C-H stretching vibration of the aldehyde group typically appears as a pair of bands around 2850 cm⁻¹ and 2750 cm⁻¹. A very strong and sharp absorption band corresponding to the C=O stretching of the aldehyde is expected around 1650-1700 cm⁻¹. researchgate.net

Aromatic C=C stretching vibrations will produce characteristic bands in the 1450-1600 cm⁻¹ region. The tetrazole ring exhibits several characteristic vibrations, including C=N and N=N stretching, which are expected in the 1300-1650 cm⁻¹ range, and ring breathing modes between 900 and 1200 cm⁻¹. pnrjournal.comresearchgate.netrsc.org

Table 3: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenol | 3200 - 3600 (Broad) |

| C-H Stretch | Aromatic/Aldehyde | 2750 - 3100 |

| C=O Stretch | Aldehyde | 1650 - 1700 (Strong) |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C=N / N=N Stretch | Tetrazole Ring | 1300 - 1650 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different types of molecular vibrations, particularly those involving symmetric bonds and non-polar groups.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring Breathing | Phenyl Ring | Strong, characteristic bands |

| C=O Stretch | Aldehyde | 1650 - 1700 |

| N=N / C=N Stretches | Tetrazole Ring | Active bands in 1300-1650 region |

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry data, which would provide precise mass-to-charge ratio measurements to confirm the elemental composition of this compound, is not available in the searched literature.

Elemental Microanalysis (CHNS)

Published results from Elemental Microanalysis for this compound, which would determine the percentage composition of carbon, hydrogen, and nitrogen to verify its empirical formula, were not found.

Electronic Absorption Spectroscopy (UV-Visible)

Detailed studies on the electronic absorption properties of this compound using UV-Visible spectroscopy are not present in the available literature. This information would typically reveal the wavelengths of maximum absorbance (λmax) and provide insight into the electronic transitions within the molecule.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

There is no available X-ray diffraction data for this compound. This technique is essential for the definitive determination of the compound's solid-state structure, including bond lengths, bond angles, and crystal packing information.

Theoretical and Computational Chemistry of 2 Hydroxy 5 Tetrazol 1 Yl Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in determining the most stable three-dimensional arrangement of atoms in 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde. Geometry optimization is performed to locate the minimum energy structure on the potential energy surface. For analogous compounds, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to predict structural parameters like bond lengths and bond angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| C=O (aldehyde) | 1.23 Å | |

| N-N (tetrazole) | 1.33 - 1.35 Å | |

| C-N (phenyl-tetrazole) | 1.43 Å | |

| Bond Angle | O-C-C (hydroxyl) | 120.5° |

| O=C-H (aldehyde) | 123.0° | |

| C-N-N (tetrazole) | 108.0° - 110.0° |

Note: This data is illustrative and based on typical values from DFT calculations on similar molecules. Actual values would be obtained from specific computational studies on the target compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

Table 2: Frontier Molecular Orbital Energies (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.30 |

| LUMO | -2.50 |

| HOMO-LUMO Gap | 3.80 |

Note: This data is illustrative and based on calculations for structurally similar compounds.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and aldehyde groups, as well as the nitrogen atoms of the tetrazole ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atom of the aldehyde group are expected to be in regions of positive potential, making them susceptible to nucleophilic attack.

Non-Covalent Interactions (e.g., Intramolecular Hydrogen Bonding, π-π Stacking Involving the Tetrazole and Phenyl Rings)

Non-covalent interactions play a crucial role in determining the conformation and stability of this compound. One of the most significant non-covalent interactions in this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and a nitrogen atom of the adjacent tetrazole ring or the oxygen of the aldehyde group. Such hydrogen bonds can significantly influence the molecule's geometry, stability, and physicochemical properties. The formation of intramolecular hydrogen bonds is a strategy used in drug design to modulate properties like membrane permeability.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, particularly DFT, can be employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are valuable for assigning the signals in experimental NMR spectra. For similar compounds, calculated NMR data has shown good correlation with experimental findings.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the stretching frequencies of the O-H, C=O, and C-N bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This provides information about the electronic transitions, such as those between the HOMO and LUMO, and helps in understanding the molecule's color and photophysical properties.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | δ (O-H) | ~10-12 ppm |

| δ (CHO) | ~9.5-10.5 ppm | |

| ¹³C NMR | δ (C=O) | ~190-200 ppm |

| IR | ν (O-H) | ~3200-3400 cm⁻¹ |

| ν (C=O) | ~1650-1700 cm⁻¹ | |

| UV-Vis | λ_max | ~300-350 nm |

Note: These are typical ranges and would be refined by specific computational studies.

Insights into Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated for various reaction pathways. For instance, the synthesis of tetrazoles often involves cycloaddition reactions, and computational studies can elucidate the concerted or stepwise nature of these mechanisms.

Understanding the reaction pathways at a molecular level can help in optimizing reaction conditions to improve yields and selectivity. For example, the synthesis of 5-substituted 1H-tetrazoles from aldehydes can proceed through a one-pot, three-component reaction, and computational modeling could provide insights into the role of catalysts and intermediates in this process.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms for Tetrazole-Containing Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing new drugs with improved efficacy and safety profiles. For tetrazole-containing compounds, SAR studies explore how modifications to the molecular structure affect their biological activity. For example, the nature and position of substituents on the phenyl and tetrazole rings can significantly influence the compound's interaction with a biological target.

QSAR models take this a step further by establishing a mathematical relationship between the chemical structure and biological activity. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. For tetrazole and benzaldehyde (B42025) derivatives, QSAR models have been developed to predict various activities, including their potential as enzyme inhibitors. These computational paradigms are invaluable for prioritizing the synthesis of the most promising drug candidates, thereby saving time and resources in the drug discovery process.

Coordination Chemistry and Metal Organic Systems of 2 Hydroxy 5 Tetrazol 1 Yl Benzaldehyde

Ligand Design Principles and Potential Coordination Modes of the Tetrazole, Hydroxyl, and Aldehyde Moieties

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure determines the geometry and properties of the resulting metal complex. The molecule 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde incorporates three key functional groups, each with distinct coordination capabilities.

Tetrazole Moiety : The tetrazole ring is a crucial component, offering multiple nitrogen atoms that can serve as donor sites for metal ions. This enables the tetrazole group to act as a multidentate ligand, capable of binding to one or more metal centers simultaneously. The deprotonated tetrazolate anion is a versatile building block for constructing coordination polymers and MOFs. The nitrogen-rich nature of tetrazole ligands aids in creating dense active sites and porous structures.

Hydroxyl Group : The phenolic hydroxyl group (-OH) is a common coordinating group. Upon deprotonation, it forms a phenoxide anion (O⁻), which is a strong donor and can act as a bridging ligand between two or more metal centers.

Aldehyde Group : The aldehyde group (-CHO) can coordinate to a metal ion through its oxygen atom. While it is a weaker donor compared to the deprotonated hydroxyl group or the tetrazole nitrogens, its participation can lead to the formation of chelate rings, enhancing the stability of the resulting complex. Furthermore, the aldehyde group is a reactive site that can be used to synthesize more complex Schiff base ligands.

The combination of these three moieties in a single molecule allows for various coordination modes. The ligand can act as a monodentate, bidentate, or polydentate ligand, and can also function as a bridging ligand to form polynuclear complexes or extended networks. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions (temperature, solvent), and the presence of other auxiliary ligands. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com A common method is to dissolve the ligand in a hot ethanolic solution and add an ethanolic solution of the metal salt, often in a 1:1 or 2:1 molar ratio of ligand to metal. The resulting mixture is then stirred, often with heating or under reflux, to facilitate the formation of the complex, which may precipitate from the solution. mdpi.com

The synthesized complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Elemental Analysis (C, H, N) : This technique is used to determine the empirical formula of the complex and to confirm the ligand-to-metal ratio.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N (tetrazole), O-H (hydroxyl), and C=O (aldehyde) groups upon complexation indicates their involvement in bonding with the metal ion.

UV-Visible Spectroscopy : This method provides information about the electronic transitions within the complex and can help to infer the geometry around the central metal ion.

¹H NMR Spectroscopy : For diamagnetic complexes, NMR spectroscopy can confirm the structure of the ligand within the complex and detect changes in the chemical shifts of protons near the coordination sites.

Magnetic Susceptibility Measurements : These measurements are used to determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the metal ion, and thus the geometry of the complex. mdpi.com

Molar Conductivity Measurements : The molar conductivity of a solution of the complex helps to determine whether the complex is an electrolyte or a non-electrolyte.

Below is a table summarizing the synthesis and characterization of analogous metal complexes.

| Metal Ion | Molar Ratio (M:L) | Solvent | Result | Characterization Methods | Geometry |

| Cu(II) | 1:1 | Ethanol (B145695) | Precipitate formed | Elemental Analysis, Molar Conductance, IR, UV-Vis, Magnetic Susceptibility | Square-planar |

| Ni(II) | 1:1 | Ethanol | Light brown precipitate formed immediately uobaghdad.edu.iq | Elemental Analysis, Molar Conductance, IR, UV-Vis, ¹H NMR, Magnetic Susceptibility | Square-planar |

| Zn(II) | 1:1 | Ethanol | Reddish-brown precipitate formed after 6 hours uobaghdad.edu.iq | Elemental Analysis, Molar Conductance, IR, UV-Vis, ¹H NMR | Tetrahedral |

| Cd(II) | 1:1 | Ethanol | Green precipitate formed immediately uobaghdad.edu.iq | N/A | N/A |

Formation of Schiff Base Ligands from the Aldehyde Group and their Coordination Properties

The aldehyde functional group of this compound is a versatile handle for creating more elaborate ligands through Schiff base condensation. This reaction involves the condensation of the aldehyde with a primary amine (R-NH₂) to form a Schiff base, which contains an imine or azomethine group (-C=N-).

The resulting Schiff base ligands are often multidentate, offering additional coordination sites through the imine nitrogen and other functional groups present on the amine precursor. For instance, condensing the parent aldehyde with an amino acid or an aromatic amine can introduce carboxylate or other donor groups. These new N- and O-donor sites can coordinate with metal ions, leading to stable chelate structures.

The synthesis of these Schiff base complexes generally follows a similar procedure to that of the parent ligand, where the pre-formed Schiff base is reacted with a metal salt. Alternatively, a one-pot synthesis can be employed where the aldehyde, amine, and metal salt are reacted together in situ.

The coordination properties of these Schiff base complexes are studied using the same characterization techniques described in section 6.2. The formation of the imine bond is typically confirmed by the appearance of a new band in the IR spectrum corresponding to the C=N stretching vibration and a characteristic signal in the ¹H NMR spectrum for the azomethine proton. mdpi.com Metal complexes of Schiff bases derived from hydroxybenzaldehydes have been shown to adopt various geometries, such as square-planar and tetrahedral, depending on the metal ion.

Investigation of Metal-Organic Frameworks (MOFs) Incorporating the Scaffold

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The multitopic nature of this compound, with its multiple potential coordination sites, makes it an excellent candidate for use as an organic linker in the construction of MOFs.

The tetrazole ring, in particular, is a well-established functional group for building MOFs. Its ability to bridge multiple metal centers can lead to the formation of robust, high-dimensional networks. The additional hydroxyl and aldehyde groups can further influence the structure and properties of the resulting MOF by participating in coordination or by providing sites for post-synthetic modification.

The synthesis of MOFs incorporating this scaffold would typically be carried out under solvothermal conditions, where the ligand and a metal salt are heated in a sealed vessel for an extended period. researchgate.net This method allows for the slow growth of crystalline material. The resulting MOFs would be characterized by single-crystal X-ray diffraction to determine their precise three-dimensional structure, along with powder X-ray diffraction (PXRD) to confirm phase purity.

While specific MOFs based on this compound are not extensively documented in the provided search results, the utility of related tetrazole-containing ligands in MOF synthesis is well-established. For example, zinc(II) has been shown to form coordination compounds with in situ generated 3-(5H-tetrazol)benzaldehyde, resulting in structures ranging from isolated dinuclear complexes to 2D sheets and 3D frameworks. rsc.org The properties of such MOFs, including their porosity, thermal stability, and luminescent properties, are of significant research interest. rsc.org

Catalytic Applications of Synthesized Coordination Compounds

Coordination compounds derived from this compound and its Schiff base derivatives are promising candidates for applications in catalysis. The metal centers in these complexes can act as Lewis acid sites, activating substrates and facilitating organic transformations.

Research on analogous systems has demonstrated catalytic activity in various reactions. For example, molybdenum complexes with Schiff base ligands derived from 2-hydroxy-5-nitrobenzaldehyde have been tested as catalysts for the epoxidation of cyclooctene and the oxidation of linalool. mdpi.com In one study, a water-coordinated mononuclear molybdenum complex showed 83% conversion of cyclooctene with 73% selectivity towards the epoxide. mdpi.com

The catalytic performance of these complexes can be influenced by several factors, including the nature of the metal center, the coordination geometry, and the electronic properties of the ligand. The tetrazole moiety in the this compound scaffold could play a role in tuning the electronic properties of the catalyst. Furthermore, incorporating these complexes into MOFs can offer advantages such as increased catalyst stability, ease of recovery, and size-selective catalysis. mdpi.com

The table below presents catalytic results for analogous coordination compounds to illustrate the potential activity.

| Catalyst | Reaction | Substrate | Oxidant | Conversion (%) | Selectivity (%) |

| [MoO₂(L)(MeOH)] | Epoxidation | cis-cyclooctene | TBHP | 73 | 65 (epoxide) |

| [MoO₂(L)(H₂O)] | Epoxidation | cis-cyclooctene | TBHP | 83 | 73 (epoxide) |

Data adapted from studies on a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide. mdpi.com

The investigation into the catalytic applications of coordination compounds based on this compound is a promising field of research, with potential for developing new and efficient catalysts for a range of organic transformations.

Applications in Advanced Materials Science and Technology

Design and Synthesis of Functional Materials Incorporating the 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde Scaffold

The this compound molecule serves as a versatile building block for creating a variety of functional materials. Its aldehyde and hydroxyl groups are key reactive sites for constructing more complex structures. The tetrazole ring, with its strong electron-withdrawing properties, influences the electronic characteristics and stability of the resulting materials.

Researchers utilize this scaffold in multi-component reactions to synthesize novel heterocyclic compounds. For instance, the condensation reaction of this aldehyde with other organic molecules can yield complex structures like oxazines under various conditions, including microwave irradiation for accelerated synthesis. The synthesis of derivatives often involves the reaction of a thiosemicarbazide with the aldehyde to form thiosemicarbazones, which are versatile Schiff base ligands. These reactions demonstrate the utility of the aldehyde group as a gateway to larger, functionalized molecular systems.

The general synthetic approach often involves a multi-step process:

Formation of an Aldehyde Precursor : Synthesis often begins with a base aldehyde structure, such as salicylaldehyde (B1680747) or a related derivative.

Introduction of the Tetrazole Moiety : A key step is the [3+2] cycloaddition reaction to form the tetrazole ring.

Functionalization : The resulting this compound can then be used in subsequent reactions, such as condensation with amines to form Schiff bases or other addition reactions at the aldehyde group, to build larger, functional materials.

This strategic design allows for the incorporation of the tetrazole's desirable properties, such as high nitrogen content and thermal stability, into larger polymer or coordination complex frameworks.

High-Energy Materials and Propellant Component Research

The high nitrogen content (over 80% by weight in the parent tetrazole ring) and significant positive enthalpy of formation are defining characteristics of tetrazole derivatives, making them prime candidates for research into high-energy materials (HEMs). Upon decomposition, they release a large amount of energy and primarily form stable, gaseous dinitrogen (N₂), which is an environmentally benign byproduct. This has led to the exploration of various tetrazole derivatives as explosives, components in rocket propellants, and gas generators for applications like automotive airbags.

The this compound scaffold is of interest in this field for several reasons:

Energy Content : The inherent strain and bond energies within the tetrazole ring lead to a high heat of formation.

Tunable Properties : The benzaldehyde (B42025) structure allows for the synthesis of various energetic salts and coordination complexes. By reacting the parent compound with different bases, researchers can create salts with tailored properties, such as enhanced thermal stability or specific detonation velocities.

Research in this area focuses on synthesizing energetic salts from tetrazole-based scaffolds. For example, while not this specific compound, studies on 1-hydroxy-5-methyltetrazole have shown that converting it into ammonium or hydrazinium salts can significantly improve detonation performance compared to traditional explosives like TNT. Similar principles apply to derivatives of this compound, where the goal is to balance high energy output with mechanical and thermal stability.

Table 1: Comparative Performance of Selected Energetic Materials

| Compound | Detonation Velocity (m s⁻¹) | Detonation Pressure (kbar) | Decomposition Temp. (°C) |

|---|---|---|---|

| TNT | 6900 | 190 | 240 |

| RDX | 8750 | 347 | 210 |

| HMX | 9100 | 393 | 280 |

| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 8109 | 219 | 224 |

| Ammonium salt of 1-hydroxy-5-methyltetrazole | 7982 | --- | 229 |

This table provides context by comparing standard explosives with energetic salts derived from a related tetrazole scaffold to illustrate the performance potential.

Optoelectronic Properties and Applications (e.g., Non-Linear Optics, Dyes)

Materials with significant non-linear optical (NLO) properties are crucial for modern optoelectronic technologies, including frequency conversion and optical switching. The search for high-performance NLO materials has drawn attention to organic molecules with specific structural features, such as electron donor-acceptor systems that enhance molecular polarizability.

Derivatives of this compound are investigated for their potential NLO properties. The core structure contains:

An electron-donating hydroxyl (-OH) group.

An aromatic benzene (B151609) ring that acts as a π-conjugated bridge.

An electron-withdrawing tetrazole ring.

This intramolecular charge-transfer characteristic is a key requirement for second and third-order NLO activity. Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the first hyperpolarizability (β), a measure of a molecule's NLO response. Research on related salicylaldehyde thiosemicarbazones has shown that such molecules can possess large β values, suggesting their suitability for NLO applications. The specific arrangement of donor and acceptor groups on the this compound scaffold makes it a promising candidate for further investigation in this area. The third-order nonlinear optical susceptibility (χ³) and the nonlinear refractive index (n₂) are key parameters calculated from linear optical properties to evaluate this potential.

Development of Supramolecular Assemblies

The ability of tetrazole-containing ligands to coordinate with metal ions is well-documented. The nitrogen atoms of the tetrazole ring can act as donor sites, forming stable complexes with a wide range of metal ions. The this compound molecule, with its multiple potential coordination sites (the tetrazole nitrogens, the hydroxyl oxygen, and the aldehyde oxygen), is an excellent candidate for constructing sophisticated supramolecular assemblies and coordination polymers.

These assemblies are of interest for several reasons:

Catalysis : Metal-organic frameworks (MOFs) built from such ligands can have porous structures with active metal sites for catalytic applications.

Sensing : The coordination process can be sensitive to specific metal ions, leading to changes in optical or electronic properties that can be used for chemical sensing.

Functional Materials : The self-assembly process can be guided to create materials with specific magnetic, optical, or structural properties.

The design of these supramolecular structures relies on controlling the coordination geometry of the metal ion and the binding modes of the this compound ligand.

Industrial Applications (e.g., Photography, Imaging Chemicals, Gas Generators)

Beyond niche advanced materials, tetrazole derivatives have found practical use in several industrial processes. Their ability to interact with metal ions, particularly silver, has made them useful in photographic and imaging technologies. In this context, they can act as stabilizers or antifogging agents in photographic emulsions by forming stable complexes with silver ions.

The most prominent industrial application related to their energetic properties is in gas generators for automotive airbags. The rapid, controlled decomposition of tetrazole-based compounds produces a large volume of nitrogen gas, which is ideal for inflating an airbag in a fraction of a second. The solid residue from this decomposition is also generally less toxic than that produced by older azide-based technologies.

Furthermore, some tetrazole compounds are used as photo-acid generators (PAGs) in photolithography for microelectronics manufacturing. Upon exposure to light, PAGs release a strong acid, which then catalyzes a chemical change in the surrounding polymer matrix, allowing for the creation of intricate circuit patterns.

Future Perspectives and Emerging Research Avenues for 2 Hydroxy 5 Tetrazol 1 Yl Benzaldehyde

Development of Greener and More Efficient Synthetic Pathways

Traditional synthetic routes for tetrazole-containing compounds often involve lengthy procedures and hazardous reagents. The future of synthesizing 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde and its analogs lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Key developments in this area include:

Microwave-Assisted Synthesis: This technique significantly shortens reaction times and often improves yields compared to conventional heating methods for tetrazole synthesis.

Novel Catalytic Systems: Research is focusing on highly efficient and recyclable catalysts. For instance, the use of ZnO nanoparticles embedded in magnetic periodic mesoporous organosilica has been demonstrated for the synthesis of tetrazole derivatives. nih.gov This approach allows for low catalyst loading, easy separation using an external magnet, and reusability for multiple cycles without significant loss of activity. nih.gov

Green Solvents: A critical shift involves replacing carcinogenic solvents like DMF with environmentally benign alternatives such as ethanol (B145695) and water. nih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Passerini and Ugi reactions, offer a powerful strategy for synthesizing complex tetrazole-based molecules in a single step from simple, readily available starting materials. beilstein-journals.org This approach aligns with the principles of atom economy and procedural simplicity, representing a significant advancement over traditional multi-step syntheses. beilstein-journals.org

| Aspect | Conventional Synthesis | Greener/Efficient Pathways |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Solvents | Carcinogenic solvents (e.g., DMF) | Benign solvents (e.g., Ethanol, Water) nih.gov |

| Catalysis | Homogeneous catalysts, often single-use | Heterogeneous, reusable nanocatalysts (e.g., Fe3O4@PMO–ICS–ZnO) nih.gov |

| Efficiency | Longer reaction times, moderate yields | Short reaction times, high to quantitative yields nih.gov |

| Strategy | Multi-step synthesis | One-pot multicomponent reactions (MCRs) beilstein-journals.org |

Exploration of Novel Chemical Transformations and Derivatization

The aldehyde functional group in this compound is a gateway for extensive chemical modification, enabling the creation of diverse molecular libraries for various applications. Future research will focus on leveraging this reactivity to build complex and pharmacologically relevant scaffolds.

A promising avenue is the use of this aldehyde in Ugi-Azide multicomponent reactions . This strategy allows for the rapid assembly of unique 1,5-disubstituted tetrazoles. nih.gov For example, reacting an aldehyde with an amine, an isocyanide, and trimethylsilyl (B98337) azide (B81097) can produce a complex tetrazole intermediate. This intermediate can then undergo subsequent reactions, such as acid-catalyzed deprotection and intramolecular cyclization, to yield novel heterocyclic systems like 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. nih.gov This showcases a sophisticated transformation from a simple benzaldehyde (B42025) derivative to a complex, fused-ring system with potential biological activity.

Furthermore, simpler derivatizations such as the formation of Schiff bases through condensation with various aromatic amines, or hydrazones , remain valuable for generating molecules with potential antimicrobial and anti-inflammatory properties. ontosight.aimdpi.com

Advanced Computational Modeling for Predictive Material Design and Structure-Property Relationships

The integration of advanced computational tools is set to revolutionize the design and discovery of new materials based on the this compound scaffold. mit.edumit.edu In silico methods can predict the properties and biological activities of novel derivatives, thereby guiding synthetic efforts and reducing the reliance on time-consuming and expensive trial-and-error experimentation.

Key computational approaches include:

Molecular Docking: This technique is used to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. ajchem-a.com It has been successfully used to screen libraries of tetrazole derivatives for their potential as next-generation antibiotics or as inhibitors of enzymes like urease. ajchem-a.comnih.gov

ADMET Profiling: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. This early-stage assessment helps identify molecules with favorable pharmacokinetic profiles and low toxicity risk. ajchem-a.com

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and other quantum chemical properties of molecules. This can provide insights into structure-property relationships and help in the design of materials with specific electronic or optical characteristics.

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Molecular Docking | Drug Discovery | Binding affinity, ligand-receptor interactions, inhibitory potential ajchem-a.comnih.gov |

| ADMET Profiling | Pharmacokinetics | Drug-likeness, absorption, distribution, toxicity profiles ajchem-a.com |

| Density Functional Theory (DFT) | Materials Science | Electronic structure, HOMO-LUMO gap, reactivity, molecular orbitals |

Integration into Hybrid Functional Materials for Specialized Applications

The unique chemical properties of this compound make it an attractive building block for the development of advanced hybrid materials. The tetrazole ring, with its high nitrogen content, is of particular interest for creating energetic materials and gas generators. nih.gov

An emerging area is the incorporation of this or similar molecules into structured, functional systems. For example, the principles used to create catalysts for tetrazole synthesis—immobilizing active nanoparticles on a stable, porous support—can be extended to other applications. nih.gov By anchoring derivatives of this compound onto supports like periodic mesoporous organosilicas (PMOs) or other nanomaterials, it may be possible to create:

Reusable Sensors: Materials that can selectively bind to specific analytes.

Advanced Catalysts: Where the organic molecule acts as a ligand to stabilize metal nanoparticles for catalytic reactions.

Optoelectronic Materials: The aromatic and heterocyclic components suggest potential applications in materials with specific light-absorbing or emitting properties.

The synthesis of hybrid molecules combining tetrazole and other energetic heterocyclic motifs, such as 1-hydroxy-1,2,4-triazole, points towards a strategy for developing next-generation energetic materials with tailored performance and sensitivity. rsc.org

Investigation of Emerging Applications in Cross-Disciplinary Fields

The structural motifs present in this compound suggest a broad range of potential applications across multiple scientific disciplines. While its direct biological profile is still under exploration, the known activities of related benzaldehyde and tetrazole derivatives provide a roadmap for future investigations. ontosight.ai

The tetrazole group's role as a bioisostere for carboxylic acids is a key driver for its use in medicinal chemistry. nih.gov This has led to the inclusion of tetrazole rings in numerous FDA-approved drugs for conditions like hypertension. nih.gov Future research is likely to explore derivatives of this compound for a variety of therapeutic targets.

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Antihypertensive, Antimicrobial, Anti-inflammatory, Antioxidant Agents | The tetrazole ring is a key component in drugs like valsartan (B143634) (antihypertensive). nih.gov Benzaldehyde derivatives show a wide range of biological activities. ontosight.ai |

| Materials Science | Energetic Materials, Propellants, Gas Generators | The high nitrogen content of the tetrazole ring contributes to high energy release upon decomposition. nih.gov |

| Agrochemicals | Herbicides, Plant Growth Regulators | Tetrazole derivatives have found applications in agriculture. researchgate.net |

| Analytical Chemistry | Chemical Sensors | The functional groups can be tailored to selectively bind with specific metal ions or organic molecules. |

Q & A

Q. What mechanistic insights exist for tetrazole ring formation in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.